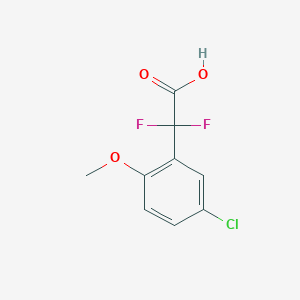

2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid

Descripción

2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid is a fluorinated acetic acid derivative featuring a substituted phenyl ring (5-chloro-2-methoxy). This compound belongs to a class of molecules where structural modifications on the aromatic ring and the difluoroacetic acid moiety influence pharmacological activity, metabolic stability, and physicochemical properties. Below, we compare this compound with structurally similar analogs, focusing on substituent effects, biological activity, and synthetic considerations.

Propiedades

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O3/c1-15-7-3-2-5(10)4-6(7)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVNDPGXBGIPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methoxyphenol and difluoroacetic acid.

Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Esterification and Hydrolysis: The acetic acid moiety can participate in esterification reactions to form esters or hydrolysis to revert to the acid form.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid are used.

Major Products Formed

Substitution: Products include various substituted phenyl derivatives.

Oxidation: Products include quinones.

Reduction: Products include hydroquinones.

Esterification: Products include esters of this compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid as an anticancer agent. Research indicates that this compound may exert its effects through several mechanisms:

- Induction of Apoptosis : The compound has been shown to activate caspase pathways, leading to programmed cell death in various cancer cell lines.

- Inhibition of Tumor Growth : In vitro studies demonstrated significant inhibition of growth in breast and lung cancer cell lines, suggesting its potential as a chemotherapeutic agent .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | 15.72 | Apoptosis induction | |

| Lung Cancer | 12.53 | Caspase activation |

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against various bacterial strains. It has been tested against:

- Escherichia coli

- Bacillus cereus

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values indicate that it can effectively reduce microbial viability at low concentrations, making it a promising candidate for antibiotic development .

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | <5 | High |

| Bacillus cereus | <10 | Moderate |

| Candida albicans | <15 | Moderate |

Case Study 1: Anticancer Efficacy

In a controlled study involving multiple cancer cell lines, the compound was administered in varying concentrations to assess its cytotoxic effects. Results indicated a dose-dependent response with significant growth inhibition observed at concentrations above 10 µM.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted using agar diffusion methods to evaluate the antimicrobial properties of the compound against selected pathogens. The results showed clear zones of inhibition, confirming its effectiveness as an antibacterial agent.

Mecanismo De Acción

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and specificity towards target enzymes or receptors. The difluoroacetic acid moiety enhances its stability and bioavailability. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparación Con Compuestos Similares

Key Structural Analogs

The following compounds are structurally related to 2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid, differing in substituents or aromatic systems:

Substituent Effects on Pharmacological Activity

- MHY3200: The benzothiazole-phenoxy substituent enhances PPARα binding affinity (AutoDock score: -8.89 kcal/mol vs. -8.44 kcal/mol for WY14643), likely due to improved hydrophobic interactions and steric complementarity .

- Diclofenac Analogs (e.g., 2d): Fluorination at strategic positions reduces metabolic activation, a common issue with non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Physicochemical Properties

- Lipophilicity : The dichlorophenyl analog (C₈H₄Cl₂F₂O₂) has higher Cl content, increasing logP compared to the methoxy-substituted compound. This may enhance membrane permeability but reduce aqueous solubility .

- Acidity: The difluoroacetic acid moiety (pKa ~1.5–2.5) is more acidic than non-fluorinated analogs, influencing ionization and bioavailability .

- Stability : Storage conditions (e.g., 2–8°C for ethyl esters , 4°C for dichlorophenyl analogs ) suggest sensitivity to thermal degradation.

Actividad Biológica

2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid is a fluorinated organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, antibacterial properties, and metabolic pathways.

Chemical Structure and Properties

The compound features a chloro and methoxy substituent on the aromatic ring and difluoroacetic acid functionality, which significantly influences its reactivity and biological interactions. The molecular formula is CHClFO.

Antiproliferative Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, research has shown that fluorinated derivatives can inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study evaluated the antiproliferative effects of various fluorinated compounds, including derivatives of difluoroacetic acid. The results demonstrated that these compounds inhibited the proliferation of human breast cancer (MCF-7) and colon cancer (HT-29) cell lines by inducing apoptosis and disrupting cellular signaling pathways .

- Mechanistic Insights :

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Compounds with similar structural motifs have shown effectiveness against a range of bacterial strains.

Experimental Findings

- Disc Diffusion Method :

- In studies using the disc diffusion method, compounds similar to this compound exhibited notable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria . The average inhibition zone measured 15 mm for Gram-positive strains and 12 mm for Gram-negative strains at a concentration of 1 mg/ml.

Metabolic Pathways and Toxicity

The metabolism of fluorinated compounds often leads to the formation of toxic metabolites. For instance, fluoroacetate is converted to fluoroacetyl-CoA in vivo, which can interfere with normal metabolic processes by inhibiting critical enzymes such as citrate synthase .

Toxicological Studies

- Fluorinated Compounds :

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Chloro-2-methoxyphenyl)-2,2-difluoroacetic acid, and what are the critical reaction parameters?

The synthesis typically involves introducing difluoroacetic acid moieties to substituted aromatic precursors. For example:

- Intermediate preparation : Chloro- and methoxy-substituted benzaldehyde derivatives (e.g., 5-chloro-2-methoxybenzaldehyde) may serve as starting materials. These can undergo nucleophilic substitution or condensation reactions with difluoroacetic acid derivatives .

- Solvolysis : Aqueous acetone or alcoholic solvents (MeOH/EtOH) are used for solvolysis of intermediates like N-acetyl-3,3-difluoro-2-oxoindole derivatives to yield the target compound. Reaction times (2–24 hours) and solvent polarity significantly affect yields .

- Yield optimization : Yields >75% are achievable under controlled conditions, with purity confirmed via NMR and IR spectroscopy .

Q. What spectroscopic methods are most reliable for characterizing this compound and confirming its structure?

Q. How does the difluoroacetic acid group influence the compound’s physicochemical properties?

- Acidity : The electron-withdrawing CF group increases acidity (pKa ≈ 1.5–2.5), enhancing solubility in polar solvents .

- Stability : The CF group reduces metabolic degradation, making the compound suitable for in vitro assays .

- Lipophilicity : LogP values (predicted ≈1.286) suggest moderate membrane permeability, critical for biological studies .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s activity as a PPARα agonist in hepatoprotective studies?

- Structural basis : The difluoroacetic acid moiety mimics endogenous fatty acids, enabling binding to PPARα’s ligand-binding domain. This activates lipid metabolism pathways, reducing hepatic lipid accumulation .

- In vivo validation : In rat models of non-alcoholic fatty liver disease (NAFLD), this compound (e.g., MHY3200) showed dose-dependent suppression of inflammatory markers (e.g., TNF-α) and improved lipid profiles .

- Data interpretation : EC values for PPARα activation should be compared with known agonists (e.g., fenofibrate) to assess potency .

Q. How can researchers resolve discrepancies in spectroscopic data for structurally similar analogs?

- Case study : For 2-(2-acetamido-5-chlorophenyl)-2,2-difluoroacetic acid (a close analog), NMR shifts vary slightly (-102.4 to -103.3 ppm) due to substituent electronic effects .

- Methodological adjustments :

- Computational modeling : Density Functional Theory (DFT) calculations predict chemical shifts, aiding assignment of complex splitting patterns .

Q. What strategies are recommended for optimizing synthetic routes to minimize byproducts?

- Precursor scoring : Prioritize intermediates with high purity (e.g., 5-chloro-2-methoxybenzaldehyde) to avoid competing reactions .

- One-step synthesis : AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio databases) identify direct routes, reducing side reactions .

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in acetone/water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.